molecular formula C18H14ClN3O3S B10872703 N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10872703
M. Wt: 387.8 g/mol
InChI Key: LDIZBJXVCQVZHH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic dihydropyrimidine derivative supplied for research purposes. This compound belongs to a class of heteroatom-rich molecules that are intensively studied as effective precursors for biologically active molecules . Its molecular structure integrates a chlorophenyl acetamide group linked via a sulfanyl bridge to a dihydropyrimidinone core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds . Dihydropyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities in research settings, including documented investigations into antifungal and antimicrobial properties . The specific structural features of this compound, particularly the electron-withdrawing chlorophenyl group on the acetamide moiety, are associated with enhanced research activity in related molecules, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules and as a biochemical tool for probing biological mechanisms. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H14ClN3O3S/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-21-15(23)10-17(25)22(18)12-6-2-1-3-7-12/h1-10,23H,11H2,(H,20,24)

InChI Key

LDIZBJXVCQVZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

S-Alkylation of 2-Thioxopyrimidinone Derivatives

This method involves alkylating a pre-synthesized 2-thioxo-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine with 2-chloro-N-(2-chlorophenyl)acetamide. The thiol group at position 2 of the pyrimidinone undergoes nucleophilic substitution with the chloroacetamide derivative in the presence of a base such as potassium carbonate (K₂CO₃).

Key Steps :

  • Synthesis of 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thione via cyclocondensation of thiourea, ethyl acetoacetate, and benzaldehyde under acidic conditions.

  • Reaction of the thione with 2-chloro-N-(2-chlorophenyl)acetamide in dimethylformamide (DMF) at 60–80°C for 6–8 hours.

Optimization :

  • Solvent : DMF enhances solubility and reaction efficiency.

  • Base : K₂CO₃ facilitates deprotonation of the thiol group, promoting nucleophilic attack.

Cyclocondensation of Thiouracil Derivatives

This approach constructs the dihydropyrimidinone ring in situ by reacting 6-amino-2-thiouracil with a functionalized chalcone intermediate. The method, adapted from anti-cancer compound syntheses, involves:

Procedure :

  • Chalcone Synthesis : Condensation of p-aminoacetophenone with substituted benzaldehydes in ethanol with NaOH catalysis.

  • Acylation : Treatment of the chalcone with chloroacetyl chloride in dichloromethane (CH₂Cl₂) and K₂CO₃ to form an acylated intermediate.

  • Cyclization : Heating the acylated chalcone with 6-amino-2-thiouracil in DMF at 60°C to form the pyrimidinone-sulfanyl acetamide hybrid.

Example :
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-{3-[2-chlorophenyl]acryloyl}phenyl)acetamide was synthesized with a 62% yield, characterized by a melting point of 280–282°C and IR absorption at 1680 cm⁻¹ (C=O).

Sequential Functionalization of Pre-Formed Pyrimidinones

This modular strategy builds the pyrimidinone core first, followed by sequential introduction of the sulfanyl and acetamide groups. Source demonstrates this for a related compound:

Steps :

  • Pyrimidinone Synthesis : Reacting ethyl cyanoacetate, thiourea, and 4-chlorobenzaldehyde in diisopropylethylammonium acetate (DIPEAc) to form 4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidine-2-thiol.

  • Sulfanyl Acetamide Coupling : Alkylating the thiol with 2-bromo-N-(2-chlorophenyl)acetamide in acetonitrile under reflux.

Yield : Comparable methods achieve 65–75% yields after purification by recrystallization.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
SolventDMF or acetonitrileEnhances reactant solubility
Temperature60–80°CAccelerates S-alkylation
Reaction Time6–12 hoursEnsures complete conversion

Catalysts :

  • K₂CO₃ : Preferred for deprotonation in S-alkylation.

  • PTSA (p-toluenesulfonic acid) : Used in cyclocondensation steps to catalyze ring formation.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

  • C=O Stretch : 1670–1690 cm⁻¹ (pyrimidinone and acetamide carbonyls).

  • N–H Bend : 3300–3350 cm⁻¹ (secondary amide).

¹H NMR (DMSO-d₆) :

  • Pyrimidinone H-5 : δ 5.70–6.17 ppm (singlet).

  • S–CH₂– Linker : δ 3.26–3.88 ppm (singlet).

  • Aromatic Protons : δ 7.20–7.80 ppm (multiplets for phenyl and chlorophenyl groups).

13C NMR :

  • Pyrimidinone C-5 : δ 89.10–92.23 ppm.

  • Acetamide Carbonyl : δ 168.5–170.1 ppm.

Challenges and Solutions

Hydroxy Group Stability

The 4-hydroxy group on the pyrimidinone is prone to oxidation. Solutions include:

  • Protection : Temporarily converting the hydroxy group to a silyl ether (e.g., TBSCl) during reactive steps.

  • Mild Conditions : Avoiding strong acids/bases post-cyclization to prevent decomposition.

Regioselectivity in S-Alkylation

Competing O-alkylation is mitigated by:

  • Polar Aprotic Solvents : DMF stabilizes the thiolate anion, favoring S-alkylation.

  • Controlled Stoichiometry : Using 1.2 equivalents of chloroacetamide to minimize side reactions.

Comparative Analysis of Methods

Method Yield Advantages Limitations
S-Alkylation70–75%High purity, scalableRequires pre-formed pyrimidinone
Cyclocondensation60–65%Single-pot synthesisLimited substrate flexibility
Sequential Coupling65–70%Modular functionalizationMulti-step purification required

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of compounds with similar structures exhibit notable anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

The compound's structural features may enhance its interaction with biological targets, making it a candidate for further investigation in anticancer drug development. In vitro studies are essential to evaluate its efficacy against specific cancer types and to understand the underlying mechanisms of action.

Anti-inflammatory Activity

In silico studies suggest that compounds similar to N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have reported on the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Pyrimidine derivativesAnticancerInduced apoptosis in colon and breast cancer cells
Sulfanyl derivativesAnti-inflammatoryPotential 5-lipoxygenase inhibitor
Hydroxy-pyrimidine compoundsAntimicrobialEffective against mycobacterial strains

These findings highlight the versatility of compounds like this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Pyrimidinone Modifications

Substituent Variations on the Pyrimidinone Ring
  • 4-Methyl vs. 4-Hydroxy Groups :
    The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the 4-hydroxy group with a methyl group. This substitution reduces hydrogen-bonding capacity, reflected in its higher melting point (230°C vs. unreported for the target compound) and altered solubility. The methyl group also simplifies synthesis, yielding 80% compared to typical yields of 60–95% for hydroxy-substituted analogs .

  • Amino Substitution: In 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (), the 4-hydroxy group is replaced with an amino group.
Aromatic Ring Modifications
  • Phenoxy vs. Chlorophenyl Groups: The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide () substitutes the 2-chlorophenyl group with a 4-phenoxyphenyl moiety. The phenoxy group increases steric bulk and electron density, lowering the melting point (224°C) and reducing yield (60%) compared to chlorophenyl analogs .

Analogs with Heterocyclic Variations

  • Benzothiazole Derivatives: Compounds like N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () replace the pyrimidinone ring with a benzothiazole system. These derivatives often exhibit enhanced metabolic stability due to the rigid benzothiazole core, though they lack the hydrogen-bonding features of the pyrimidinone .
  • Oxadiazole-Indole Hybrids: Analogs such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () incorporate oxadiazole and indole moieties. These structures show notable α-glucosidase and lipoxygenase inhibition, suggesting that the target compound’s pyrimidinone group could be optimized for similar activities .

Biological Activity

N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (CAS No. 374542-75-3) is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Molecular Formula: C₁₈H₁₄ClN₃O₃S
Molecular Weight: 385.84 g/mol
Density: 1.34 g/cm³ (predicted)
pKa: 3.37 (predicted)

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds is often quantified using Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (µg/mL)
Salmonella typhi25
Bacillus subtilis15
Escherichia coli50
Staphylococcus aureus30

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and disease mechanisms.

Acetylcholinesterase Inhibition:
The inhibitory activity against AChE is significant for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC₅₀ values of related compounds have been reported as follows:

Compound IC₅₀ (µM)
N-(2-chlorophenyl)...5.12
Reference Standard (Eserine)0.5

Urease Inhibition:
Urease inhibitors are essential in treating conditions like urinary tract infections and kidney stones. The following table summarizes the IC₅₀ values of selected compounds:

Compound IC₅₀ (µM)
N-(2-chlorophenyl)...6.28
Thiourea21.25

3. Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target proteins. These studies indicate that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism of action that could be exploited for therapeutic purposes.

Case Studies

A case study involving a series of synthesized derivatives demonstrated that modifications in the chemical structure significantly influenced biological activity. For example, altering the substituents on the pyrimidine ring enhanced both antibacterial and enzyme inhibitory activities, indicating structure–activity relationships (SAR) that can guide future drug design efforts.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidinone core with a chlorophenyl-acetamide moiety via sulfanyl linkage. Key parameters include:
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate thioether bond formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by 80% yield and sharp melting points (230°C) .
    Yield optimization may require varying stoichiometry (e.g., excess pyrimidinone derivative) and controlled reaction times (monitored via TLC).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H NMR : Assign peaks for aromatic protons (δ 7.28–7.82 ppm), pyrimidinone NH (δ 12.50 ppm), and acetamide NH (δ 10.10 ppm) .
  • Elemental Analysis : Validate purity via carbon (C: 45.29% vs. calc. 45.36%) and sulfur (S: 9.30% vs. calc. 9.32%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use DSC/TGA to assess decomposition above 230°C .
  • pH Stability : Monitor hydrolysis of the sulfanyl group in acidic (pH <3) or basic (pH >10) conditions via HPLC.
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the dihydropyrimidinone ring.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation across analogs?

  • Methodological Answer : Single-crystal X-ray diffraction reveals conformational differences. For example:
  • The dihedral angle between pyrimidine and benzene rings in N-(2-chlorophenyl) analogs is 67.84°, versus 42.25° in N-(4-chlorophenyl) derivatives .
  • Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, which can be disrupted by substituents like methyl groups .
    Compare packing diagrams and symmetry codes (e.g., space group P21/c) to identify steric or electronic influences .

Q. What experimental strategies can elucidate bioactivity mechanisms?

  • Methodological Answer : Design target-specific assays:
  • Enzyme Inhibition : Test against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion).
  • Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors (note sulfonamide derivatives’ affinity for inflammatory targets) .
  • Cellular Uptake : Track intracellular localization via fluorescent tagging of the acetamide group .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Combine docking and MD simulations:
  • Docking : Use AutoDock Vina to map the sulfanyl group’s interaction with catalytic cysteine residues (e.g., in proteases).
  • MD Simulations : Simulate solvent dynamics to assess stability of hydrogen bonds (e.g., N–H⋯O in the pyrimidinone ring) .
  • QSAR : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl rings) with bioactivity trends .

Q. What strategies mitigate synthetic byproducts or impurities in large-scale reactions?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor intermediate formation (e.g., thioacetamide intermediates).
  • Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers.
  • Crystallization Control : Seed reactions to avoid polymorphic impurities, as seen in monoclinic crystal systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • DSC vs. Capillary Melting Point : Ensure heating rates ≤2°C/min to detect polymorph transitions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., distinguish H-4′ and H-6′ protons) .
  • Batch-to-Batch Comparison : Analyze elemental composition (C, N, S) to detect trace solvents or unreacted starting materials .

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